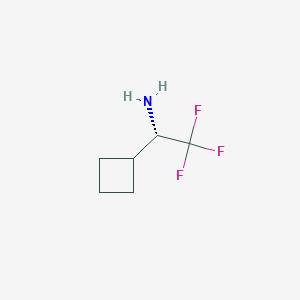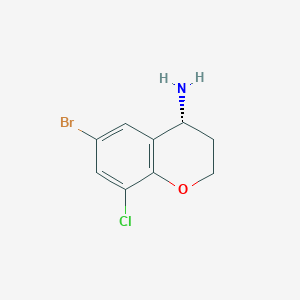
2-Butoxy-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzaldehyde, featuring a butoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-nitrobenzaldehyde typically involves the nitration of 2-butoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration and decomposition of the product .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of 2-butoxybenzaldehyde, followed by nitration. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Butoxy-5-aminobenzaldehyde.
Oxidation: 2-Butoxy-5-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is utilized in the production of polymers and advanced materials.
Biological Studies: The compound is used in biochemical assays and as a reagent in various biological experiments.
Wirkmechanismus
The mechanism of action of 2-Butoxy-5-nitrobenzaldehyde involves its reactivity due to the presence of both the aldehyde and nitro functional groups. The aldehyde group is highly reactive towards nucleophiles, while the nitro group can undergo reduction and other transformations. These functional groups allow the compound to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzaldehyde: Similar in structure but lacks the butoxy group, making it less hydrophobic.
5-Nitro-2-methoxybenzaldehyde: Contains a methoxy group instead of a butoxy group, affecting its solubility and reactivity.
2-Chlorobenzaldehyde: Has a chlorine atom instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness: 2-Butoxy-5-nitrobenzaldehyde is unique due to the presence of both the butoxy and nitro groups, which impart distinct chemical properties. The butoxy group increases the compound’s hydrophobicity, while the nitro group enhances its reactivity in various chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
2-butoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-10(12(14)15)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 |
InChI-Schlüssel |
IRSYSICSOSZGGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)


![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)





